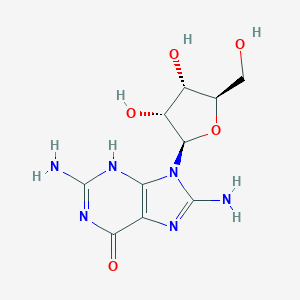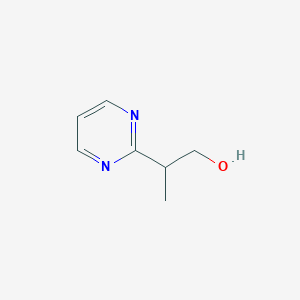
2-(Pyrimidin-2-yl)propan-1-ol
Descripción general
Descripción
2-(Pyrimidin-2-yl)propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as P2P and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-2-yl)propan-1-ol is not fully understood. However, it is thought that this compound works by inhibiting certain enzymes and signaling pathways in the body. This can lead to a variety of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Pyrimidin-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity, which makes it a safe option for use in cell-based assays. However, one limitation of using P2P is that it may not be suitable for use in animal studies due to its low bioavailability.
Direcciones Futuras
There are several future directions for research involving 2-(Pyrimidin-2-yl)propan-1-ol. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of P2P as a tool for studying various signaling pathways and enzymes in the body. Additionally, there is ongoing research into the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-(Pyrimidin-2-yl)propan-1-ol is a valuable compound for scientific research due to its potential applications in medicinal chemistry, neuroprotection, and cancer research. While there is still much to learn about the mechanism of action of this compound, ongoing research is shedding new light on its potential uses and applications. As such, 2-(Pyrimidin-2-yl)propan-1-ol is likely to remain an important tool for researchers in the years to come.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several potential applications in scientific research. One area where this compound has been studied extensively is in the field of medicinal chemistry. Researchers have found that P2P has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
191725-66-3 |
|---|---|
Nombre del producto |
2-(Pyrimidin-2-yl)propan-1-ol |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-4,6,10H,5H2,1H3 |
Clave InChI |
KQWJFDFWXBPVLD-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CC=N1 |
SMILES canónico |
CC(CO)C1=NC=CC=N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


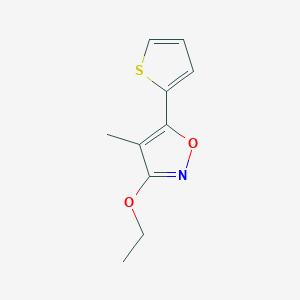
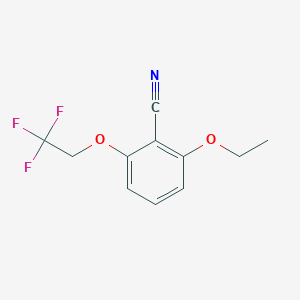
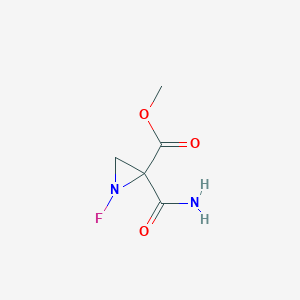


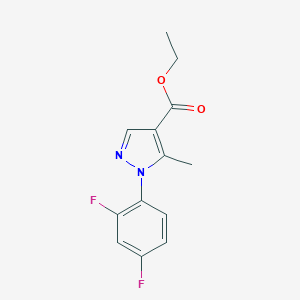
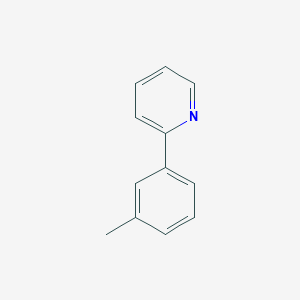
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
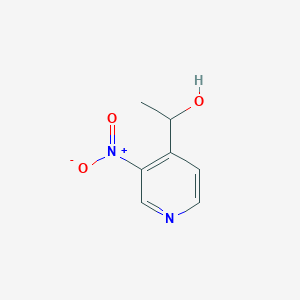
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)
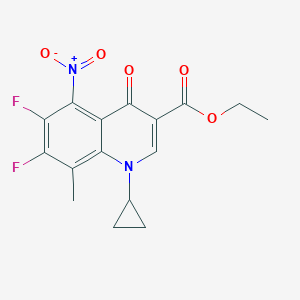
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
